Diclazuril-methyl

Beschreibung

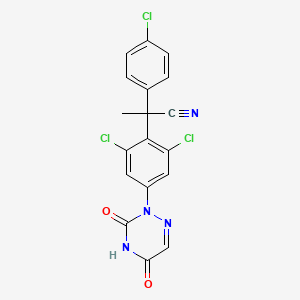

Diclazuril-methyl is a synthetic coccidiostat used in veterinary medicine to combat protozoal infections, particularly in poultry and livestock. Its molecular formula is C₁₈H₁₁Cl₃N₄O₂, with a molecular weight of 421.66 g/mol . Structurally, it features a triazine ring, three chlorine substituents, and a methyl-cyano group, contributing to its lipophilicity and stability . The IUPAC name is 2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]propanenitrile . Analytical methods for its detection include HPLC and LC-HRMS/MS, with optimized protocols for residues in biological matrices .

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl3N4O2/c1-18(9-22,10-2-4-11(19)5-3-10)16-13(20)6-12(7-14(16)21)25-17(27)24-15(26)8-23-25/h2-8H,1H3,(H,24,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLAHBJJFUDOCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)(C1=CC=C(C=C1)Cl)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary targets of Diclazuril-Methyl are the asexual or sexual stages of coccidia , a group of protozoan parasites. It is particularly effective against Cyclin-dependent kinases (CDK) , which are prominent target proteins in apicomplexan parasites.

Mode of Action

Its effect on the asexual or sexual stages of coccidia can prevent the excretion of oocysts, leading to a disruption of the parasite’s life cycle.

Biochemical Pathways

It is known that the compound interferes with the normal functioning of the parasite’s cyclin-dependent kinases (cdk), disrupting its life cycle.

Pharmacokinetics

Studies have shown that diclazuril, a similar compound, is absorbed after oral administration and has a plasma half-life of about 43 hours.

Result of Action

The primary result of this compound’s action is the disruption of the parasite’s life cycle, leading to a decrease in the population of the parasite. This disruption is achieved by preventing the excretion of oocysts, which are crucial for the parasite’s reproduction.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is commonly used as a feed additive in poultry farms to prevent and treat coccidiosis. The effectiveness of the compound can be influenced by factors such as the dosage used, the frequency of administration, and the overall health status of the animals.

Biochemische Analyse

Cellular Effects

Diclazuril-methyl has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to alleviate damage in the caecum induced by Eimeria tenella, a parasitic protozoan, in chickens. This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It has been suggested that this compound may induce morphological changes and attenuate the activity of mitochondrial transmembrane potential of merozoites, which is involved in mitochondrial-dependent apoptosis in second-generation merozoites of Eimeria tenella.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied. It has been found that this compound can induce degradation products under stress conditions such as acidic, alkaline, photolytic, thermal, and oxidative stress.

Biologische Aktivität

Diclazuril-methyl, a derivative of diclazuril, is primarily known for its antiparasitic properties , particularly against coccidia in veterinary medicine. This article delves into its biological activity, efficacy, safety profiles, and relevant research findings.

Overview of this compound

Diclazuril (CAS Number: 101831-37-2) is an anti-coccidial drug that belongs to the triazine class of compounds. It is used extensively in veterinary practices to control coccidiosis in poultry and livestock. The compound exhibits a broad spectrum of activity against various Eimeria species, which are responsible for significant economic losses in the poultry industry due to their pathogenic effects.

Diclazuril functions by inhibiting the development of coccidia at multiple stages of their life cycle. It disrupts the synthesis of proteins essential for the growth and reproduction of these parasites. The compound's effectiveness is attributed to its ability to interfere with mitochondrial respiration and energy metabolism in the parasites, leading to their eventual death.

Efficacy Against Coccidia

Research has demonstrated that this compound is effective against various strains of Eimeria, particularly E. maxima and E. tenella. A study indicated that lambs treated with diclazuril exhibited significantly higher oocyst excretion levels compared to those treated with other anti-coccidial agents, such as toltrazuril (p < 0.05) .

Table 1: Summary of Efficacy Studies on this compound

| Study Reference | Target Species | Eimeria Species | Treatment Dosage | Results |

|---|---|---|---|---|

| Zheng et al. (2021) | Broiler Chickens | E. maxima | 1 mg/kg feed | Reduced lesion scores; improved health |

| Diaferia et al. (2013) | Lambs | E. spp. | 0.5% Clinacox® | Higher oocyst excretion; effective control |

| EFSA Report (2008) | Poultry | Various | 1 mg/kg feed | Safe at maximum content; no adverse effects |

Safety Profile

This compound has been assessed for its safety in target species. Studies indicate that it exhibits very low acute toxicity and does not present mutagenic or carcinogenic risks . The acceptable daily intake (ADI) has been established at 0.029 mg/kg body weight per day, ensuring a substantial margin of safety for both animals and humans consuming animal products .

Clinical Chemistry Parameters

In clinical studies, parameters such as alkaline phosphatase levels were significantly increased in treated groups compared to controls; however, these changes did not correlate with any adverse health effects .

Case Studies

- Broiler Chickens : A study evaluated the anticoccidial activity of this compound in broiler chickens infected with Eimeria spp. Results showed a significant reduction in clinical signs and improved weight gain in treated groups compared to untreated controls.

- Lambs : In another study involving lambs, this compound was shown to effectively reduce the severity of coccidiosis symptoms and improve overall health metrics.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Anticoccidial Activity

Diclazuril-methyl exhibits significant anticoccidial properties against Eimeria species, which are responsible for coccidiosis in poultry. Studies have shown that it effectively reduces oocyst counts and improves overall health metrics in infected animals. For instance, a comparative study indicated that both S-Methylcysteine (SMC) and diclazuril demonstrated potent anticoccidial activity, highlighting their potential as therapeutic agents in managing coccidiosis outbreaks .

Pharmacokinetics and Safety

Research has established that this compound is absorbed minimally and primarily remains as the major residue in animal tissues. This characteristic is crucial for ensuring food safety as it allows for monitoring of residues in edible tissues post-treatment. In controlled studies, no adverse health effects were observed at recommended dosages, affirming its safety profile for use in livestock .

Analytical Methods for Detection

High-Performance Liquid Chromatography (HPLC)

A validated method using HPLC has been developed for the determination of diclazuril levels in animal feed. This method employs spectrophotometric detection with a limit of quantification set at 0.5 mg/kg, ensuring accurate monitoring of this compound concentrations in veterinary applications .

Table 1: Summary of HPLC Method Validation Results

| Test Item | Assigned Concentration (mg/kg) | Observed Concentration (mg/kg) | Relative Standard Deviation (%) |

|---|---|---|---|

| MAT 1 | 0.909 | 0.879 | 7.3 |

| MAT 2 | 1.514 | 1.445 | 5.3 |

Case Studies

Efficacy in Poultry

In a study involving broiler chickens, this compound was administered at a concentration of 1 mg/kg feed over a period of 42 days. The results showed significant improvements in body weight gain and feed conversion ratios compared to control groups, alongside a marked reduction in mortality rates associated with coccidiosis .

Combination Therapy with Toltrazuril

Research has explored the synergistic effects of combining this compound with toltrazuril, another anticoccidial agent. This combination has been shown to enhance the therapeutic efficacy while reducing the required dosage of toltrazuril, thus lowering treatment costs and minimizing potential side effects associated with higher drug concentrations .

Vergleich Mit ähnlichen Verbindungen

Structural and Chemical Properties

Table 1: Structural Comparison of Diclazuril-Methyl and Related Coccidiostats

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound | C₁₈H₁₁Cl₃N₄O₂ | 421.66 | Triazine, methyl-cyano, three Cl atoms |

| Diclazuril | C₁₇H₉Cl₃N₄O₂ | 407.64 | Triazine, cyano, three Cl atoms |

| Toltrazuril | C₁₈H₁₄F₃N₃O₄S | 425.37 | Triazinone, trifluoromethyl, sulfone |

| Decoquinate | C₂₄H₃₅NO₃ | 385.54 | Quinoline, ethyl ester |

| Halofuginone | C₁₆H₁₇BrClN₃O₃ | 414.68 | Febrifugine analog, bromine substituent |

- Key Differences: Diclazuril vs. Toltrazuril: Contains a sulfone group and fluorine, altering metabolic pathways and resistance profiles . Ionophores (e.g., Monensin): Unlike this compound, ionophores disrupt ion gradients in pathogens and require sodium adducts ([M+Na]⁺) for LC-MS detection .

Analytical Performance

Table 2: LC-HRMS/MS Detection Parameters

| Compound | Adduct Ion | Polarity Switch Time (min) | LOQ (µg/kg) | Recovery (%) |

|---|---|---|---|---|

| This compound | [M+H]⁺/[M-H]⁻ | 11–14 (negative) | 1–10 | 85–95 |

| Diclazuril | [M+H]⁺ | 3–11 (positive) | 1–10 | 90–98 |

| Toltrazuril-sulphone | [M-H]⁻ | 11–14 (negative) | 1–10 | 88–93 |

| Halofuginone | [M+H]⁺ | 3–11 (positive) | 1–10 | 82–90 |

- Key Findings: this compound is detected in both positive and negative polarities, unlike diclazuril, which is primarily positive . Recovery rates for this compound (~85–95%) are comparable to other chemical coccidiostats but lower than ionophores like monensin (~95–105%) due to matrix effects .

Toxicology and Environmental Impact

- Ecotoxicology: It shows low toxicity to aquatic organisms (e.g., algae EC₅₀ > 100 mg/L), comparable to diclazuril but less toxic than halofuginone (fish LC₅₀ = 0.5 mg/L) .

Regulatory and Application Differences

Q & A

Q. What statistical approaches are robust for analyzing contradictory efficacy data in meta-studies?

- Methodology : Apply Bayesian hierarchical models to account for between-study heterogeneity. Use sensitivity analysis to identify outliers and assess publication bias via funnel plots. Report results with 95% credible intervals and posterior predictive checks .

Methodological Guidelines

- Data Presentation : Follow journal-specific guidelines (e.g., Medicinal Chemistry Research) for figures: use color schemes for clarity, avoid excessive chemical structures in graphics, and separate Results/Discussion sections .

- Literature Review : Use databases (PubMed, SciFinder) with keywords: "this compound pharmacokinetics," "anticoccidial resistance," "metabolite profiling." Cross-reference citations in patents (e.g., WO2019154820A1) and regulatory documents .

- Regulatory Compliance : Use certified reference materials (e.g., LGC Standards DRE-A12533200AL-100) for calibration. Document methods per ISO 17025 for laboratory accreditation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.